rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate
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Overview
Description
rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate: is a chemical compound with a molecular formula of C10H17F3N2O2 and a molecular weight of 254.25 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl-substituted pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the specific context .
Comparison with Similar Compounds
rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:
rac-tert-butyl N-[(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate: This compound has a similar structure but differs in the position of the trifluoromethyl group.
rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)piperidin-3-yl]carbamate: This compound has a piperidine ring instead of a pyrrolidine ring, which can affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H17F3N2O2 |
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Molecular Weight |
254.25 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-6-4-5-14-7(6)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m1/s1 |
InChI Key |
YHXXFRSKRUQOGZ-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN[C@H]1C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1C(F)(F)F |
Origin of Product |
United States |
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